![molecular formula C18AlF15 B3048427 Tris(pentafluorophenyl)alumane CAS No. 168704-96-9](/img/structure/B3048427.png)
Tris(pentafluorophenyl)alumane
Overview
Description
Tris(pentafluorophenyl)alumane is a chemical compound with the molecular formula C18AlF15 . It is also known by other names such as Aluminum, tris(2,3,4,5,6-pentafluorophenyl)- .
Molecular Structure Analysis
The molecular structure of Tris(pentafluorophenyl)alumane is represented by the formula C18AlF15 . It has an average mass of 528.150 Da and a monoisotopic mass of 527.957581 Da .Chemical Reactions Analysis
While specific chemical reactions involving Tris(pentafluorophenyl)alumane were not found in the available resources, it’s worth noting that similar compounds like Tris(pentafluorophenyl)borane have been used as catalysts for a variety of organic transformations .Physical And Chemical Properties Analysis
Tris(pentafluorophenyl)alumane has a molecular formula of C18AlF15, an average mass of 528.150 Da, and a monoisotopic mass of 527.957581 Da . Further physical and chemical properties were not found in the available resources.Scientific Research Applications
Catalytic Applications
Tris(pentafluorophenyl)boron, a compound closely related to tris(pentafluorophenyl)alumane, has been effectively utilized as a catalyst in various chemical reactions. For instance, it serves as an efficient catalyst in the hydrosilylative reduction of tertiary and N-phenyl secondary amides, allowing for the mild reduction of a variety of these amides with functional group tolerance (Chadwick et al., 2014). Additionally, it has been employed in catalytic hydrometallation reactions, alkylations, catalyzed aldol-type reactions, and in tautomerizations, indicating its broad application potential in organic and organometallic chemistry (Erker, 2005).
Polymerization Processes
Tris(pentafluorophenyl)borane and its derivatives play a crucial role in polymerization processes. They are important as co-catalysts in metallocene-based industrial processes for the homogeneous polymerization of olefins. The remarkable properties of tris(pentafluorophenyl)borane have been exploited for applications in catalysis, contributing to the rise of pentafluorophenyl boron compounds from curiosities to important commodities in the field of polymerization (Piers & Chivers, 1998).
Synthesis of Heterocycles and Organic Compounds
The compound has been found effective for the alkylation of 1,3-dicarbonyl compounds using benzylic alcohols as alkylating agents, leading to the synthesis of various oxygenated heterocycles such as furans, 4H-chromenes, and furanocoumarins. This illustrates its role in the efficient synthesis of complex organic molecules (Reddy et al., 2010).
Advanced Material Applications
Tris(pentafluorophenyl)alumane and related compounds have also found applications in advanced material science. For instance, they have been used in decorating metal oxide surfaces with fluorescent chlorosulfonated corroles, suggesting potential applications in noninvasive optical imaging (Blumenfeld et al., 2013).
Electrochemistry
In the realm of electrochemistry, tris(pentafluorophenyl) borane has been investigated as an electrolyte additive to improve the power capabilities of lithium-ion batteries. This demonstrates its potential in enhancing the performance of energy storage devices (Chen & Amine, 2006).
properties
IUPAC Name |
tris(2,3,4,5,6-pentafluorophenyl)alumane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C6F5.Al/c3*7-2-1-3(8)5(10)6(11)4(2)9; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POHPFVPVRKJHCR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)[Al](C2=C(C(=C(C(=C2F)F)F)F)F)C3=C(C(=C(C(=C3F)F)F)F)F)F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18AlF15 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50586920 | |
Record name | Tris(pentafluorophenyl)alumane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50586920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
528.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(pentafluorophenyl)alumane | |
CAS RN |
168704-96-9 | |
Record name | Tris(pentafluorophenyl)alumane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50586920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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